molecular formula C17H15BrN2O2 B13749055 4(3H)-Quinazolinone, 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- CAS No. 27945-54-6

4(3H)-Quinazolinone, 6-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Cat. No.: B13749055
CAS No.: 27945-54-6
M. Wt: 359.2 g/mol
InChI Key: PBXWMYRTSVLMAI-UHFFFAOYSA-N
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Description

6-bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxy group at the 4th position of a dimethylphenyl ring, and a methyl group at the 2nd position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methylquinazolin-4-one, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

    Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 4-hydroxy-3,5-dimethylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step forms the desired product by linking the quinazolinone core with the substituted phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a quinazolinone derivative with a carbonyl group.

    Reduction: Formation of a hydroxyquinazolinone derivative.

    Substitution: Formation of amino or thio-substituted quinazolinone derivatives.

Scientific Research Applications

6-bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-methylquinazolin-4-one: Lacks the substituted phenyl ring, which may result in different biological activities.

    3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one: Lacks the bromine atom, which may affect its reactivity and interactions with molecular targets.

    6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one: Contains a chlorine atom instead of bromine, which may influence its chemical properties and biological activities.

Uniqueness

6-bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one is unique due to the presence of both the bromine atom and the substituted phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

27945-54-6

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

6-bromo-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C17H15BrN2O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-5-4-12(18)8-14(15)17(20)22/h4-8,21H,1-3H3

InChI Key

PBXWMYRTSVLMAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=C(C=C3)Br)C

Origin of Product

United States

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